Cas no 2138286-71-0 (4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile)
4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile
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- Inchi: 1S/C13H8F3N3/c14-13(15,16)11-5-10(7-19-12(11)18)9-3-1-8(6-17)2-4-9/h1-5,7H,(H2,18,19)
- InChI Key: JOIKXAJUQUBBRH-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(C2=CC(C(F)(F)F)=C(N)N=C2)C=C1
4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359511-0.05g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 0.05g |
$1188.0 | 2023-03-07 | ||
| Enamine | EN300-359511-0.1g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 0.1g |
$1244.0 | 2023-03-07 | ||
| Enamine | EN300-359511-0.25g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 0.25g |
$1300.0 | 2023-03-07 | ||
| Enamine | EN300-359511-0.5g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 0.5g |
$1357.0 | 2023-03-07 | ||
| Enamine | EN300-359511-1.0g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-359511-2.5g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 2.5g |
$2771.0 | 2023-03-07 | ||
| Enamine | EN300-359511-5.0g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 5.0g |
$4102.0 | 2023-03-07 | ||
| Enamine | EN300-359511-10.0g |
4-[6-amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile |
2138286-71-0 | 10.0g |
$6082.0 | 2023-03-07 |
4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile
Research Briefing on 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile (CAS: 2138286-71-0)
4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile (CAS: 2138286-71-0) is a promising small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine and benzonitrile scaffold, exhibits potential therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.
The compound's structural features, such as the trifluoromethyl group and the amino-pyridine moiety, contribute to its enhanced binding affinity and metabolic stability, making it a valuable candidate for drug discovery. Researchers have utilized advanced synthetic methodologies to optimize its pharmacokinetic and pharmacodynamic properties. Notably, 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile has been investigated in the context of kinase inhibition, where it demonstrates selective activity against specific kinase targets implicated in oncogenic signaling pathways.
Recent publications highlight the compound's efficacy in preclinical models, showcasing its ability to inhibit tumor growth and reduce inflammatory markers. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory effects on a range of kinases, including EGFR and BRAF mutants, with IC50 values in the nanomolar range. These findings underscore its potential as a lead compound for the development of targeted cancer therapies.
In addition to its therapeutic potential, 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile has also been explored for its utility in chemical biology tools. Its fluorescent properties and ability to form stable complexes with biomolecules make it a suitable candidate for probe development in imaging and diagnostic applications. Researchers have leveraged these attributes to design novel assays for studying cellular processes and drug-target interactions.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as solubility, bioavailability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.
In conclusion, 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities position it as a valuable tool for both therapeutic development and basic research. Future studies will likely focus on optimizing its properties and expanding its applications, paving the way for innovative treatments in various medical fields.
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